molecular formula C12H23FN2O2 B15336210 (S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine

(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine

Cat. No.: B15336210
M. Wt: 246.32 g/mol
InChI Key: PONAWBYVDIIRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: is a chemical compound that belongs to the class of amino alcohols It features a pyrrolidine ring, a fluoropropyl group, and a Boc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine typically involves the following steps:

  • Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) to form the Boc-protected intermediate.

  • Formation of the Pyrrolidine Ring: : The protected amino group is then reacted with a suitable precursor, such as 1,4-dibromobutane, to form the pyrrolidine ring.

  • Introduction of the Fluoropropyl Group: : The fluoropropyl group is introduced through a nucleophilic substitution reaction, where the fluoropropyl bromide reacts with the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form an amine oxide.

  • Reduction: : The fluoropropyl group can be reduced to form a corresponding hydroxyl group.

  • Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and electrophiles like alkyl halides are typically employed.

Major Products Formed

  • Oxidation: : Amine oxide derivatives.

  • Reduction: : Hydroxylated fluoropropyl derivatives.

  • Substitution: : Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: has several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : It can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: can be compared with other similar compounds, such as:

  • (S)-N-Boc-3-amino-3-phenyl-1-propanol:

  • (S)-N-Boc-3-amino-1-propanol: : This compound lacks the fluoropropyl group, resulting in different reactivity and biological activity.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C12H23FN2O2

Molecular Weight

246.32 g/mol

IUPAC Name

tert-butyl N-[1-(3-fluoropropyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-5-8-15(9-10)7-4-6-13/h10H,4-9H2,1-3H3,(H,14,16)

InChI Key

PONAWBYVDIIRLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.